5-Amino-6-brom-2-methyl-2H-pyridazin-3-on

Übersicht

Beschreibung

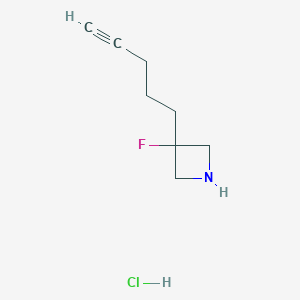

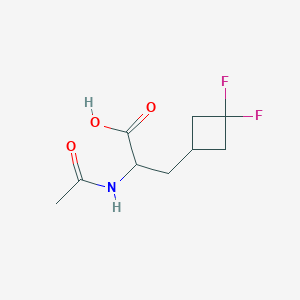

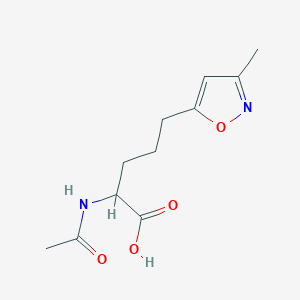

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is a compound with the molecular formula C5H6BrN3O and a molecular weight of 204.0259 . It is a derivative of pyridazin-3(2H)-one, a versatile pharmacophore known for its diverse pharmacological activities .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton, to which our compound belongs, is typically prepared by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is characterized by a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a keto functionality . This structure allows for easy functionalization at various ring positions, making it an attractive synthetic building block for designing and synthesis of new drugs .Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives, including 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one, have been used in the synthesis of a variety of pharmacologically active compounds . For example, some 5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)ones and related 5-aryl-6-methyl-pyridazin-3(2H)ones were synthesized and evaluated for their pharmacological profile .Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

Pyridazinone, einschließlich Verbindungen wie „5-Amino-6-brom-2-methyl-2H-pyridazin-3-on“, sind für ihr pharmakologisches Potenzial bekannt. Sie wurden auf ihre Fähigkeit untersucht, als Inhibitoren spezifischer Enzyme oder Proteine zu wirken. Beispielsweise wurden einige Pyridazinone als potente und selektive Inhibitoren der Phosphodiesterase 3 (PDE3) identifiziert, was zu ihrer Verwendung als inotrope Vasodilatatoren in verschiedenen Modellen führen kann .

Arzneimittelforschung

Die strukturellen Merkmale von Pyridazinonen machen sie in der Arzneimittelforschung wertvoll, insbesondere bei der Entwicklung von Bromodomänen-Inhibitoren. Diese Verbindungen können aus schwach potenten Treffern optimiert werden, um eine hohe Potenz für spezifische Ziele wie die PCAF/GCN5-Bromodomäne zu liefern, mit signifikanter Selektivität gegenüber anderen Familien .

Entzündungshemmende Mittel

Einige Derivate von Pyridazinonen wurden auf entzündungshemmende Aktivität getestet. Die Variationen im Substitutionsmuster am Pyridazinonring, wie z. B. Amino- oder Nitrogruppen, können ihre biologische Aktivität und ihr Potenzial als entzündungshemmende Medikamente beeinflussen .

Chemische Forschung

„this compound“ kann aufgrund seiner reaktiven funktionellen Gruppen als Baustein in der chemischen Synthese verwendet werden. Es kann als Zwischenprodukt bei der Synthese komplexerer Moleküle für verschiedene Anwendungen dienen .

Wirkmechanismus

- One proposed mechanism is the inhibition of calcium ion influx, which is essential for platelet aggregation .

- For example, it may impact prostaglandin synthesis, interleukin activity, or other signaling pathways .

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one plays a crucial role in biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, this compound can inhibit certain enzymes, thereby modulating biochemical pathways. It also interacts with proteins involved in cell signaling, affecting their function and leading to changes in cellular responses. The nature of these interactions is primarily based on the binding affinity of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one to the active sites of these biomolecules .

Cellular Effects

The effects of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. Additionally, 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing inflammation and modulating metabolic pathways. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism. Additionally, 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one affects the tricarboxylic acid cycle by modulating the activity of enzymes involved in this pathway .

Transport and Distribution

The transport and distribution of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one can influence its activity and efficacy, as its accumulation in certain tissues may enhance its therapeutic effects or lead to toxicity .

Subcellular Localization

The subcellular localization of 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within the cell determines its interactions with other biomolecules and its overall impact on cellular processes .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one involves the bromination of 5-Amino-2-methyl-2H-pyridazin-3-one followed by the introduction of a methyl group at the 6-position.", "Starting Materials": [ "5-Amino-2-methyl-2H-pyridazin-3-one", "Bromine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Dissolve 5-Amino-2-methyl-2H-pyridazin-3-one in methanol.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until a yellow color persists.", "Step 3: Add sodium hydroxide to the solution to neutralize the excess bromine.", "Step 4: Filter the solution to obtain the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid and heat the solution to reflux for 1 hour.", "Step 6: Cool the solution and add sodium bicarbonate to adjust the pH to 7-8.", "Step 7: Filter the solution to obtain the final product, 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one." ] } | |

CAS-Nummer |

65269-64-9 |

Molekularformel |

C5H6BrN3O |

Molekulargewicht |

204.02 g/mol |

IUPAC-Name |

4-amino-5-bromo-2-methylpyridazin-3-one |

InChI |

InChI=1S/C5H6BrN3O/c1-9-5(10)4(7)3(6)2-8-9/h2H,7H2,1H3 |

InChI-Schlüssel |

UHYDXVMQDKMFKE-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C=C(C(=N1)Br)N |

Kanonische SMILES |

CN1C(=O)C(=C(C=N1)Br)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride](/img/structure/B1484863.png)

amine hydrochloride](/img/structure/B1484865.png)

amine hydrochloride](/img/structure/B1484868.png)

![3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484869.png)

amine hydrochloride](/img/structure/B1484870.png)

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)

![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)